molecular formula C6H6N2OS B13968820 Isonicotinamide, thio-, 1-oxide CAS No. 63919-16-4

Isonicotinamide, thio-, 1-oxide

Cat. No.: B13968820
CAS No.: 63919-16-4
M. Wt: 154.19 g/mol
InChI Key: QXWRJQUCWGFCGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinamide, thio-, 1-oxide typically involves the reaction of isonicotinamide with sulfur-containing reagents. One common method is the reaction of isonicotinamide with Lawesson’s reagent, which is a well-known thionation reagent. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Isonicotinamide, thio-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding amide.

    Substitution: The thioamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isonicotinamide, thio-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinamide, thio-, 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinamide, thio-, 1-oxide is unique due to the presence of both the isonicotinamide and thioamide functionalities. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the parent compounds or other similar thioamides .

Properties

CAS No.

63919-16-4

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-oxidopyridin-1-ium-4-carbothioamide

InChI

InChI=1S/C6H6N2OS/c7-6(10)5-1-3-8(9)4-2-5/h1-4H,(H2,7,10)

InChI Key

QXWRJQUCWGFCGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C(=S)N)[O-]

Origin of Product

United States

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